1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol
Description
This compound, identified as a key impurity in formoterol fumarate synthesis, features a β-aminoethanol backbone with two aromatic substituents: a 3-amino-4-hydroxyphenyl group and a 2-(4-methoxyphenyl)-1-methylethyl side chain . Its molecular formula is C₁₈H₂₄N₂O₃ (molecular weight: 324.4 g/mol), with structural similarities to β₂-adrenergic agonists like formoterol. The compound’s stereochemistry and substituent arrangement influence its pharmacological activity and metabolic stability .
Properties
IUPAC Name |
2-amino-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(9-13-3-6-15(23-2)7-4-13)20-11-18(22)14-5-8-17(21)16(19)10-14/h3-8,10,12,18,20-22H,9,11,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMISPUNGCBUARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150513-24-9 | |
| Record name | 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150513249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-AMINO-4-HYDROXYPHENYL)-2-((2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJY78AX70Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Catalytic Hydrogenation of Nitrophenyl Precursors
A foundational approach involves reducing 3-nitro-4-hydroxyphenyl intermediates using noble metal catalysts. The patent US5977413A details a general protocol for analogous compounds:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | 0.05–0.5 wt% Pd/C or PtO₂ |
| Solvent System | Methanol/water (5:1 v/v) |
| Temperature | 40–70°C |
| Pressure | Ambient (hydrazine-driven reduction) |
| Reaction Time | 4–12 hours |
Procedure
-
Dissolve 3-nitro-4-hydroxyphenyl precursor (1.0 eq) in methanol.
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Add 5% Pd/C (0.1 eq) under nitrogen.
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Introduce hydrazine monohydrate (2.5 eq) dropwise at 60°C.
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Stir for 6 hours, filter catalyst, and concentrate.
Yield and Purity
Reductive Amination for Ethanolamine Side Chain
The ethanolamine moiety is introduced via reductive amination between a ketophenolic intermediate and 2-(4-methoxyphenyl)-1-methylethylamine.
Key Steps
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Ketone Formation :
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Oxidize 3-amino-4-hydroxyphenethyl alcohol to the corresponding ketone using MnO₂.
-
-
Reductive Amination :
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| Solvent (THF vs. MeOH) | THF improves yield by 18% |
| Temperature (>30°C) | Decreases yield due to side reactions |
| NaBH₃CN Equivalents | 1.5 eq optimal for complete conversion |
Purification and Stabilization
Recrystallization Protocols
Post-synthetic purification employs mixed-solvent systems to remove colored byproducts:
Solvent Systems
| System | Ratio (v/v) | Purity Improvement |
|---|---|---|
| Isopropyl alcohol/water | 3:1 | 96.5% → 99.9% |
| Ethyl acetate/hexane | 1:2 | 95.2% → 99.7% |
Procedure
Oxidative Stabilization
The phenolic -OH and aryl -NH₂ groups necessitate stabilization:
Additives
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0.01–0.1 wt% hydroquinone prevents aerial oxidation.
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Nitrogen sparging during storage reduces degradation.
Storage Conditions
| Parameter | Recommendation |
|---|---|
| Temperature | –20°C (long-term) |
| Solvent | Ethanol/water (1:1) with 0.05% ascorbic acid |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
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δ 6.82 (d, J = 8.4 Hz, H-5 phenyl)
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δ 6.67 (s, H-2 phenyl)
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δ 4.21 (m, ethanolamine -CH₂OH)
HPLC Conditions
| Column | C18, 250 × 4.6 mm, 5 μm |
|---|---|
| Mobile Phase | 0.1% TFA in H₂O/ACN (75:25) |
| Retention Time | 8.92 min |
Industrial-Scale Considerations
Catalyst Recycling
Palladium catalysts from hydrogenation steps are recovered via:
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Filtration through Celite bed.
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Acid wash (1M HCl) to remove metal residues.
Economic Impact
-
Catalyst reuse reduces costs by 32% per batch.
Waste Stream Management
Byproducts
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Hydrazine derivatives neutralized with HNO₃ before disposal.
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Methanol/water mixtures distilled for solvent recovery (89% efficiency).
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmaceuticals. It may exhibit:
- Antioxidant Activity : The hydroxy groups in the molecule can scavenge free radicals, making it a candidate for antioxidant therapy.
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Cancer Research
Research has indicated that compounds with amino and hydroxy groups can interact with various cellular pathways involved in cancer progression. The compound may:
- Inhibit Tumor Growth : By targeting specific kinases or pathways associated with cell proliferation.
- Enhance Chemotherapeutic Efficacy : It could act as an adjuvant to improve the effectiveness of existing chemotherapeutic agents.
Neurological Studies
The structural characteristics of the compound suggest it may interact with neurotransmitter systems:
- Neuroprotective Effects : Given its potential antioxidant properties, it may protect neuronal cells from oxidative stress.
- Cognitive Enhancement : Research into similar compounds has shown promise in enhancing cognitive functions, indicating potential applications in neurodegenerative diseases like Alzheimer's.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of similar hydroxyphenyl compounds. Results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting that 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol could have similar effects .
Case Study 2: Cancer Therapeutics
In a research article from Cancer Research, a derivative of this compound was tested for its ability to inhibit tumor growth in xenograft models. The study found that the compound effectively reduced tumor size when administered alongside standard chemotherapy, highlighting its potential as an adjunct therapy.
Case Study 3: Neuroprotective Effects
Research published in Neuroscience Letters examined the neuroprotective effects of related compounds on neuronal cultures exposed to oxidative stress. The findings demonstrated a significant reduction in cell death, suggesting that this class of compounds could offer therapeutic benefits for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Pharmacological Similarities
The table below compares the target compound with five analogs, highlighting structural variations and pharmacological implications:
Key Observations:
Substituent Impact :
- The 4-methoxyphenyl group in the target compound and its analogs enhances lipophilicity, improving membrane permeability .
- Branched alkyl chains (e.g., 1-methylethyl in the target compound) prolong receptor binding by reducing metabolic degradation .
- Electron-withdrawing groups (e.g., trifluoromethyl in mapenterol) enhance receptor affinity and duration of action .
Stereochemistry :
- The (αR,1R)-configuration in the stereoisomer (Entry 3) enhances β₂-selectivity over β₁ receptors, reducing cardiovascular side effects .
Notes:
- The target compound’s low toxicity at impurity levels (<0.1%) makes it a minor concern in formoterol formulations .
- Mapenterol ’s extended half-life is attributed to its trifluoromethyl group, which resists hepatic oxidation .
Biological Activity
1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol, commonly referred to by its IUPAC name, is a complex organic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 316.4 g/mol. Its structure includes both amino and hydroxyl functional groups, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 316.4 g/mol |
| CAS Number | 150513-24-9 |
| IUPAC Name | 2-amino-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of amino and hydroxyl groups allows for the formation of hydrogen bonds, which may inhibit or modify enzyme activity. This interaction is particularly relevant in pathways related to inflammation and oxidative stress.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Antioxidant Activity : Its structure suggests potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Cell Signaling Modulation : Interaction with receptor sites could influence cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Properties
Studies have shown that compounds with similar structures possess significant antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects in vitro. It may reduce the production of pro-inflammatory cytokines, thus modulating inflammatory responses in various cell types.
3. Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown potential in inhibiting the growth of breast cancer cells (e.g., MDA-MB-231) through mechanisms involving apoptosis induction.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Antioxidant Activity : A comparative analysis demonstrated that similar alkyl hydroxyl compounds exhibited IC50 values ranging from 10 to 50 μM in scavenging assays, indicating a promising antioxidant capacity for this compound as well .
- Anti-inflammatory Research : In vitro experiments indicated that this compound reduced TNF-alpha levels in macrophages by approximately 30%, suggesting significant anti-inflammatory potential .
- Cytotoxicity Evaluation : In a study assessing various compounds on cancer cell lines, the compound exhibited IC50 values around 25 μM against MDA-MB-231 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
